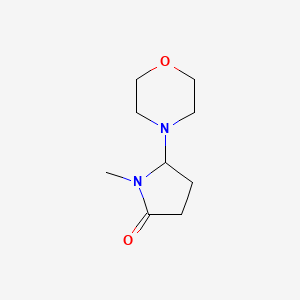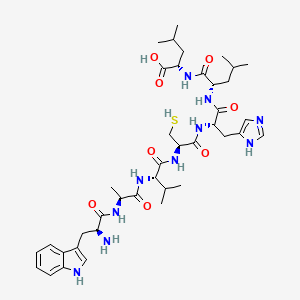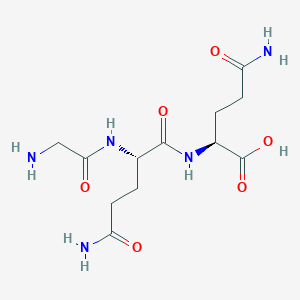
Glycyl-L-glutaminyl-L-glutamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-glutaminyl-L-glutamine is a tripeptide composed of glycine, L-glutamine, and another L-glutamine. This compound is known for its enhanced solubility and stability compared to free L-glutamine, making it a valuable component in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Glycyl-L-glutaminyl-L-glutamine typically involves the protection of the N-terminal of glycine with Boc acid anhydride to form N-tert-butoxycarbonyl-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final step involves deprotection using trifluoroacetic acid to yield the crude product, which is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing environmental impact. The process involves using readily available raw materials, mild reaction conditions, and avoiding high-toxicity solvents. This approach ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-glutamine undergoes several types of chemical reactions, including hydrolysis, deamidation, and transpeptidation. These reactions are facilitated by specific enzymes such as glutaminases and transpeptidases .
Common Reagents and Conditions
Common reagents used in these reactions include water, acids, and bases. Enzymatic reactions often require specific conditions such as optimal pH and temperature to achieve efficient catalysis .
Major Products Formed
The major products formed from these reactions include glycine, L-glutamine, and various intermediate peptides. These products are essential for various biochemical processes and industrial applications .
Scientific Research Applications
Glycyl-L-glutaminyl-L-glutamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-glutamine involves its hydrolysis into glycine and L-glutamine, which are then utilized in various metabolic pathways. L-glutamine, in particular, plays a crucial role in protein synthesis, immune function, and gut health. The compound’s stability and solubility enhance its bioavailability and effectiveness in these processes .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-glutamine: A dipeptide with similar stability and solubility properties.
L-alanyl-L-glutamine: Another dipeptide known for its stability and use in medical applications.
L-glutamine: The free amino acid form, which is less stable and soluble compared to its peptide derivatives.
Uniqueness
Glycyl-L-glutaminyl-L-glutamine stands out due to its tripeptide structure, which provides enhanced stability and solubility compared to dipeptides and free amino acids. This makes it particularly valuable in applications requiring high stability and bioavailability .
Properties
CAS No. |
627882-94-4 |
|---|---|
Molecular Formula |
C12H21N5O6 |
Molecular Weight |
331.33 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1 |
InChI Key |
XLFHCWHXKSFVIB-BQBZGAKWSA-N |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[3.3.1]nonane, 9-(4-methoxyphenyl)-9-(3-methylphenyl)-](/img/structure/B14221662.png)

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
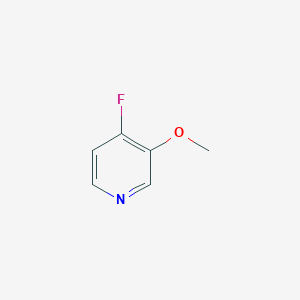
![4-dimethylamino-N-[6-(2-mercaptoacetylamino)hexyl]benzamide](/img/structure/B14221679.png)
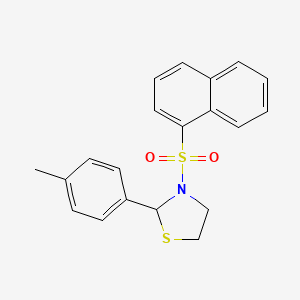
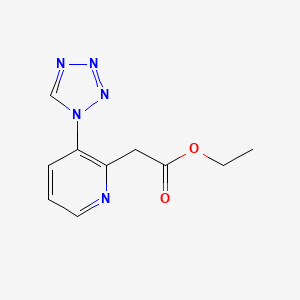
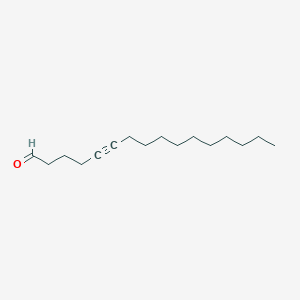

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)

